molecular formula C15H11F3N2O2S B2446133 N-((4-((trifluoromethyl)thio)phenyl)carbamoyl)benzamide CAS No. 325703-00-2

N-((4-((trifluoromethyl)thio)phenyl)carbamoyl)benzamide

Cat. No.: B2446133
CAS No.: 325703-00-2
M. Wt: 340.32
InChI Key: YNESHEMPWNRDPW-UHFFFAOYSA-N
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Description

N-((4-((trifluoromethyl)thio)phenyl)carbamoyl)benzamide is a chemical compound that features a trifluoromethylthio group attached to a phenyl ring, which is further connected to a carbamoyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through radical trifluoromethylation, where a trifluoromethylthio radical is generated and added to the phenyl ring . The subsequent steps involve the formation of the carbamoyl group and the attachment of the benzamide moiety through condensation and acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-((trifluoromethyl)thio)phenyl)carbamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the trifluoromethylthio group or to modify the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.

Scientific Research Applications

N-((4-((trifluoromethyl)thio)phenyl)carbamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-((trifluoromethyl)thio)phenyl)carbamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzamide: Similar in structure but lacks the carbamoyl group.

    N-(4-(trifluoromethyl)phenyl)carbamoylbenzamide: Similar but with variations in the positioning of functional groups.

    Trifluoromethylthio-substituted benzoic acids: Similar trifluoromethylthio group but different core structure.

Uniqueness

N-((4-((trifluoromethyl)thio)phenyl)carbamoyl)benzamide is unique due to the combination of the trifluoromethylthio group with the carbamoyl and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[[4-(trifluoromethylsulfanyl)phenyl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2S/c16-15(17,18)23-12-8-6-11(7-9-12)19-14(22)20-13(21)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNESHEMPWNRDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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